Cas no 1806293-73-1 (3',4'-Dibromo-2'-(difluoromethoxy)propiophenone)

3',4'-Dibromo-2'-(difluoromethoxy)propiophenone is a brominated and difluoromethoxy-substituted propiophenone derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—the dibromo and difluoromethoxy substituents—enhance its reactivity and utility in cross-coupling reactions, electrophilic substitutions, and other transformations. The electron-withdrawing properties of the difluoromethoxy group, combined with the bromine atoms, make it a versatile building block for constructing complex molecules, particularly in medicinal chemistry for drug discovery. The compound’s stability under standard conditions and well-defined reactivity profile contribute to its reliability in synthetic applications. Proper handling and storage are recommended due to its halogenated nature.
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone structure
1806293-73-1 structure
Product Name:3',4'-Dibromo-2'-(difluoromethoxy)propiophenone
CAS No:1806293-73-1
MF:C10H8Br2F2O2
MW:357.974128723145
CID:4938330
Update Time:2025-10-29

3',4'-Dibromo-2'-(difluoromethoxy)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone
    • Inchi: 1S/C10H8Br2F2O2/c1-2-7(15)5-3-4-6(11)8(12)9(5)16-10(13)14/h3-4,10H,2H2,1H3
    • InChI Key: AMGPUGXQAHXJKV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(C(CC)=O)=C1OC(F)F)Br

Computed Properties

  • Exact Mass: 357.88386 g/mol
  • Monoisotopic Mass: 355.88591 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 357.97
  • XLogP3: 4.4
  • Topological Polar Surface Area: 26.3

3',4'-Dibromo-2'-(difluoromethoxy)propiophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015031334-250mg
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone
1806293-73-1 97%
250mg
489.60 USD 2021-06-17
Alichem
A015031334-500mg
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone
1806293-73-1 97%
500mg
790.55 USD 2021-06-17
Alichem
A015031334-1g
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone
1806293-73-1 97%
1g
1,445.30 USD 2021-06-17

Additional information on 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone

Comprehensive Overview of 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone (CAS No. 1806293-73-1)

3',4'-Dibromo-2'-(difluoromethoxy)propiophenone (CAS No. 1806293-73-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a propiophenone backbone substituted with dibromo groups at the 3' and 4' positions and a difluoromethoxy moiety at the 2' position. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly those targeting bioactive applications.

In recent years, the demand for halogenated aromatic compounds like 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone has surged, driven by their utility in drug discovery and material science. Researchers are particularly interested in its potential as a building block for fluorinated pharmaceuticals, a growing segment in the industry due to the enhanced metabolic stability and bioavailability imparted by fluorine atoms. The compound's CAS No. 1806293-73-1 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge chemical synthesis.

One of the key trends in organic chemistry is the exploration of sustainable synthesis methods for halogenated compounds. 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone aligns with this trend, as its structure allows for modular modifications that can reduce waste and improve efficiency in multi-step reactions. This adaptability makes it a candidate for green chemistry applications, a topic of high interest among environmentally conscious researchers and manufacturers.

The compound's difluoromethoxy group is another focal point, as fluorinated ethers are known to exhibit unique electronic and steric effects. These properties are exploited in the design of high-performance materials and bioactive molecules. For instance, the difluoromethoxy moiety can enhance lipophilicity and membrane permeability, critical factors in drug development. Searches for difluoromethoxy derivatives have increased in platforms like SciFinder and Reaxys, underscoring their importance in modern chemistry.

From a commercial perspective, 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone is often discussed in the context of custom synthesis and contract manufacturing. Companies specializing in fine chemicals frequently list this compound in their catalogs, catering to clients in the pharmaceutical and agrochemical sectors. Its CAS No. 1806293-73-1 serves as a unique identifier, ensuring precise sourcing and regulatory compliance, which is crucial for global supply chains.

In summary, 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone (CAS No. 1806293-73-1) represents a versatile and high-value chemical entity with broad applications in research and industry. Its structural features, including the dibromo and difluoromethoxy substituents, make it a subject of ongoing investigation in fields ranging from medicinal chemistry to materials science. As the scientific community continues to explore its potential, this compound is poised to remain a key player in advanced chemical synthesis.

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